7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8
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Overview
Description
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one. This compound is of significant interest in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly antipsychotic agents such as aripiprazole .
Mechanism of Action
Target of Action
The primary target of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is the dopamine D2 receptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors and 5-HT1A receptors It also acts as an antagonist at 5-HT2A receptors , meaning it blocks the action of serotonin at these receptors.
Biochemical Pathways
The compound’s interaction with dopamine D2 and 5-HT1A receptors influences the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. By modulating these pathways, this compound can help to balance neurotransmitter levels and alleviate symptoms of mental disorders.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmitter activity. By acting as a partial agonist and antagonist at specific receptors, it can help to balance neurotransmitter levels and regulate neuronal activity . This can lead to improvements in symptoms of mental disorders such as schizophrenia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one.
Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one is alkylated using 1,4-dibromobutane in the presence of a base such as potassium carbonate. .
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative, this compound. This can be achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction typically yields tetrahydroquinoline derivatives.
Scientific Research Applications
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Isotope Labeling: The deuterated form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.
7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .
Properties
IUPAC Name |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHVYMNBPEO-RXCFTJSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.